Welcome to the BenchChem Online Store!
molecular formula C10H5F6N B8814100 2-(2,6-Bis(trifluoromethyl)phenyl)acetonitrile CAS No. 869882-08-6

2-(2,6-Bis(trifluoromethyl)phenyl)acetonitrile

Cat. No. B8814100
M. Wt: 253.14 g/mol
InChI Key: FEVSGILCUHGGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07875645B2

Procedure details

A solution of 0.73 g (2.4 mmol) 2-bromomethyl-1,3-bis-trifluoromethyl-benzene and 0.183 g (3.7 mmol) sodium cyanide in 10 ml EtOH/H2O 6:1 (v/v) was hated to reflux for 3h. Then the reaction mixture was evaporated, the residue taken up in water and extracted with tert-butyl methyl ether. The combined extracts were washed with saturated aqueous NaHCO3 solution and brine, dried over Na2SO4 and evaporated. Purification by flash chromatography on silica gel with a gradient of 95:5 to 70:30% heptane/ethyl acetate provided (2,6-bis-trifluoromethyl-phenyl)-acetonitrile as colourless crystalline product of m.p. 84.5-86° C.: MS (EI): 253.0 (M.+ ), 234.1 ((M-F) .+), 233.1 ((M-HF)+.), 184.0 (((M-CF3)+.), 100%).
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0.183 g
Type
reactant
Reaction Step Two
Name
EtOH H2O
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:8]([C:9]([F:12])([F:11])[F:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C:13]([F:16])([F:15])[F:14].[C-:17]#[N:18].[Na+]>CCO.O>[F:14][C:13]([F:16])([F:15])[C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([C:9]([F:12])([F:11])[F:10])[C:3]=1[CH2:2][C:17]#[N:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
BrCC1=C(C=CC=C1C(F)(F)F)C(F)(F)F
Step Two
Name
Quantity
0.183 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
EtOH H2O
Quantity
10 mL
Type
solvent
Smiles
CCO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether
WASH
Type
WASH
Details
The combined extracts were washed with saturated aqueous NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel with a gradient of 95:5 to 70

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C(=CC=C1)C(F)(F)F)CC#N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.